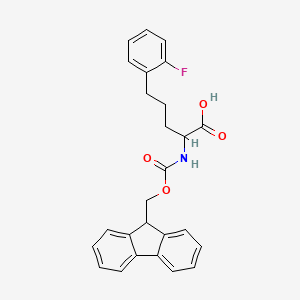
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is a derivative of phenylalanine, a non-essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material, (S)-2-amino-5-(2-fluorophenyl)pentanoic acid, is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions required for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The Fmoc-protected amino group can be coupled with other amino acids or peptides using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt).
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride, sodium carbonate, triethylamine.
Coupling Reactions: DCC, EDC, HOBt, HOAt.
Major Products Formed
Fmoc-Protected Peptides: The primary products formed from coupling reactions involving Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid are Fmoc-protected peptides.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is used in the synthesis of peptides and peptidomimetics. The Fmoc protecting group allows for selective deprotection and coupling, facilitating the synthesis of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the fluorine atom can be used as a probe in NMR spectroscopy to investigate the structure and dynamics of peptides and proteins.
Medicine
In medicinal chemistry, Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is used in the development of peptide-based drugs. The fluorine atom can enhance the metabolic stability and bioavailability of the peptides.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The Fmoc protecting group is compatible with automated peptide synthesizers, making it suitable for high-throughput synthesis.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing the stability and activity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-3-(2-fluorophenyl)propionic acid: Another Fmoc-protected amino acid with a fluorine atom on the phenyl ring.
Fmoc-(S)-3-amino-3-(2-fluorophenyl)propionic acid: A similar compound with a different carbon chain length.
Uniqueness
Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is unique due to its specific structure, which includes a longer carbon chain compared to other similar compounds. This structural difference can influence its chemical reactivity and biological activity, making it suitable for specific applications in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C26H24FNO4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30) |
InChI Key |
QEYUCCGEZPPGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















